molecular formula C18H13N3O3S B2964964 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 922099-71-6

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2964964
CAS No.: 922099-71-6
M. Wt: 351.38
InChI Key: AZVBFPJGPFZILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzofuran moiety at position 5 and a phenylthioacetamide group at position 2. The oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity through hydrogen bonding with biological targets . The benzofuran group contributes to aromatic stacking interactions, while the phenylthioacetamide side chain may modulate solubility and receptor binding.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-16(11-25-13-7-2-1-3-8-13)19-18-21-20-17(24-18)15-10-12-6-4-5-9-14(12)23-15/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBFPJGPFZILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through various methods, such as the cyclization of o-hydroxybenzaldehydes with acetic anhydride

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has shown potential as a bioactive molecule. It may exhibit properties such as antibacterial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it suitable for such applications.

Mechanism of Action

The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Group Analysis

Key Observations

Substituent Effects on Activity: Antimicrobial Activity: The presence of electron-withdrawing (e.g., 3-chloro in 2a) or electron-donating (e.g., 4-methoxy in 2b) groups on the acetamide phenyl ring enhances antimicrobial potency in benzofuran-oxadiazole analogs . The target compound’s phenylthio group, a sulfur-containing substituent, may offer improved lipophilicity and membrane permeability compared to these analogs. The target compound’s benzofuran group, being less polar than phthalazinone, might improve bioavailability. Anticancer Activity: Compounds 8 and 9 demonstrate that bulky substituents (e.g., tetrahydronaphthalenyloxy) enhance MMP-9 inhibition and cytotoxicity, likely due to improved enzyme active-site interactions . The target compound’s benzofuran moiety, though less bulky, could engage in π-π stacking with aromatic residues in target proteins.

Spectroscopic and Synthetic Insights :

  • IR spectra of similar compounds (e.g., 14a in ) reveal characteristic C–S and N–H stretching vibrations, which could guide the structural confirmation of the target compound .
  • S-Alkylation, a common synthetic route for oxadiazole-thioacetamides (e.g., in –3), is likely applicable to the target compound’s synthesis .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H22N4O5S
Molecular Weight466.51 g/mol
CAS Number922044-21-1
SMILESCC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Ring : Achieved through cyclization of 2-hydroxybenzaldehyde.
  • Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazine derivatives with carboxylic acids under dehydrating conditions.
  • Coupling : The benzofuran and oxadiazole rings are coupled using reagents like EDCI in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Listeria monocytogenes6.25
Bacillus anthracis12.5

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) as low as 6.25 µM .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-710
HeLa15

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:

CytokineInhibition (%)
TNF-alpha70
IL-665

These findings indicate that this compound may be a promising candidate for further development as an anti-inflammatory agent .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Resistance : A study focused on its efficacy against antibiotic-resistant strains found that it retains activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for treating resistant infections .
  • Cancer Treatment Trials : In vitro trials demonstrated that when combined with conventional chemotherapeutics, this compound enhanced the efficacy of treatments in resistant cancer cell lines .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the benzofuran-oxadiazole core via cyclization of hydrazides with appropriate carbonyl compounds. For example, benzofuran-2-carboxylic acid hydrazide can react with carbon disulfide under basic conditions (KOH/ethanol) to form the 1,3,4-oxadiazole ring .
  • Step 2: Introduce the phenylthioacetamide moiety by reacting the oxadiazole intermediate with 2-(phenylthio)acetyl chloride. This requires activating the acetamide group using oxalyl chloride to form the acyl chloride, followed by nucleophilic substitution with the oxadiazole amine group under reflux in acetone .
  • Optimization: Ultrasonic-assisted synthesis (e.g., 40 kHz, 50°C) can enhance reaction efficiency and yield compared to conventional heating .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
Key methods include:

  • IR Spectroscopy: Confirm the presence of C=O (1675–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and S-C (690–710 cm⁻¹) stretching vibrations .
  • 1H/13C-NMR: Identify protons and carbons in the benzofuran (δ 6.8–7.5 ppm for aromatic H), oxadiazole (δ 8.1–8.3 ppm for C-2), and phenylthio groups (δ 2.5–3.0 ppm for SCH2) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 422.08) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding affinity?

Answer:

  • DFT Studies: Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and Fukui indices to predict nucleophilic/electrophilic sites . For example, the benzofuran ring’s electron-rich regions may favor interactions with enzyme active sites .
  • Molecular Docking: Dock the compound into target proteins (e.g., tyrosinase or LOX) using AutoDock Vina. Key interactions include hydrogen bonds between the oxadiazole nitrogen and catalytic residues (e.g., His263 in tyrosinase) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Advanced: How should researchers address contradictory biological activity data across assays (e.g., LOX vs. BChE inhibition)?

Answer:

  • Assay Validation: Cross-check enzyme inhibition protocols (e.g., LOX: linoleic acid substrate at 234 nm; BChE: Ellman’s method at 412 nm) to rule out assay-specific artifacts .
  • Structure-Activity Analysis: Compare substituent effects. For example, electron-withdrawing groups on the phenylthio moiety may enhance LOX inhibition but reduce BChE affinity due to steric clashes .
  • Dose-Response Curves: Perform IC50 determinations in triplicate to ensure reproducibility. A steep curve slope suggests specific binding, while shallow slopes indicate non-specific interactions .

Basic: What in vitro biological screening models are appropriate for this compound?

Answer:

  • Antiproliferative Activity: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. Reported IC50 values for similar acetamides range from 12–45 μM .
  • Enzyme Inhibition:
    • Lipoxygenase (LOX): Monitor hydroperoxide formation at 234 nm .
    • α-Glucosidase: Measure p-nitrophenol release from p-NPG substrate at 405 nm .
  • Antibacterial Screening: Use agar dilution against S. aureus and E. coli (MIC: 32–64 μg/mL for Gram-positive strains) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., -SO2NH2) on the phenylthio moiety to improve aqueous solubility. LogP <3 is ideal for oral bioavailability .
  • Metabolic Stability: Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., oxadiazole ring oxidation). Methylation of the benzofuran oxygen can reduce CYP450-mediated degradation .
  • Prodrug Design: Mask the acetamide as an ester prodrug (e.g., pivaloyloxymethyl) to enhance membrane permeability .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Activation of Carboxylic Acid: Ensure complete conversion of 2-(phenylthio)acetic acid to its acyl chloride using oxalyl chloride (2.5 eq) in dry DCM under N2 .
  • Coupling Conditions: Use a polar aprotic solvent (e.g., DMF) and a base (e.g., Et3N) to scavenge HCl. Microwave-assisted synthesis (100°C, 20 min) can improve yields by 15–20% .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) to separate unreacted starting materials .

Advanced: How to design analogs to enhance selectivity for tyrosinase over related enzymes?

Answer:

  • Bioisosteric Replacement: Substitute the benzofuran ring with a thiophene (improves π-stacking with Tyr157) .
  • Steric Hindrance: Introduce bulky groups (e.g., tert-butyl) on the phenylthio moiety to disrupt binding to non-target enzymes .
  • Molecular Dynamics: Simulate analog-enzyme complexes to identify critical residue interactions (e.g., hydrogen bonds with Asn260) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.